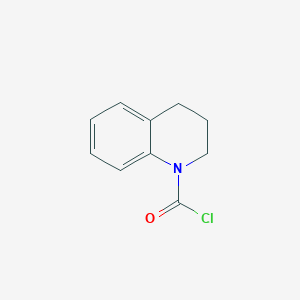

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-

概要

説明

“1(2H)-Naphthalenone, 3,4-dihydro-” is a chemical compound with the formula C10H10O and a molecular weight of 146.1858 . It is also known by other names such as α-Tetralone, 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one, 3,4-Dihydro-1 (2H)-naphthalenone, 3,4-Dihydro-2H-naphthalen-1-one, and 3,4-Dihydro-1 (2H)-naphthaleneone .

Molecular Structure Analysis

The molecular structure of “1(2H)-Naphthalenone, 3,4-dihydro-” can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“1(2H)-Naphthalenone, 3,4-dihydro-” has a molecular weight of 146.1858 . More detailed physical and chemical properties were not found in the sources I accessed.科学的研究の応用

Antifungal Agents

3,4-Dihydroquinoline-1(2H)-carbonyl chloride: and its derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi. Researchers have synthesized and tested these compounds, particularly focusing on their efficacy against plant pathogens . Notably, compounds 7b, 7c, and 7k exhibited substantial and broad-spectrum antifungal activity, with compound 7b showing promising results. It displayed 100% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, comparable to the positive control azoxystrobin. Compound 7b also demonstrated excellent greenhouse inhibition activity against E. graminis .

Antioomycete Agents

In the context of plant disease management, derivatives of 3,4-dihydroisoquinolin-1(2H)-one (a related scaffold) have been explored for their antioomycete activity against the phytopathogen Pythium recalcitrans. Compound I23, derived from this scaffold, exhibited potent in vitro activity (EC50 value of 14 μM) and in vivo preventive efficacy (up to 96.5%) against P. recalcitrans. The mode of action involves disrupting the biological membrane systems of the pathogen .

Biological Membrane Disruption

As mentioned earlier, compound I23 (a derivative of 3,4-dihydroisoquinolin-1(2H)-one) disrupts the biological membrane systems of Pythium recalcitrans. This mechanism contributes to its antioomycete activity and highlights the potential of this scaffold for crop protection .

Structural Optimization Design

Researchers have used computational modeling (CoMSIA) to understand the structural requirements for activity. The presence of the C4-carboxyl group and other specific features was found crucial for antioomycete efficacy. These insights aid in further design and development of potent derivatives .

Synthetic Precursors

3,4-Dihydroquinoline-1(2H)-carbonyl chloride and related compounds serve as synthetic precursors for various bioactive molecules. By simplifying natural product structures, researchers create synthetically accessible scaffolds that can be optimized for agricultural applications. This strategy has led to the development of commercial agrochemicals like florylpicoxamid and flupyradifurone .

作用機序

Target of Action

Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown significant antioomycete activity against the phytopathogen pythium recalcitrans .

Mode of Action

Biochemical Pathways

recalcitrans, suggesting that they may interfere with membrane integrity and function .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as dosage .

特性

IUPAC Name |

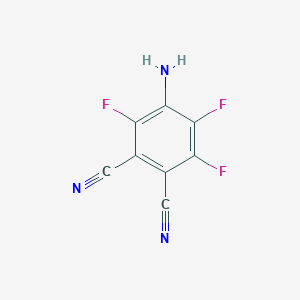

3,4-dihydro-2H-quinoline-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGMMKVSHXVQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544546 | |

| Record name | 3,4-Dihydroquinoline-1(2H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro- | |

CAS RN |

2616-50-4 | |

| Record name | 3,4-Dihydroquinoline-1(2H)-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)

![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)